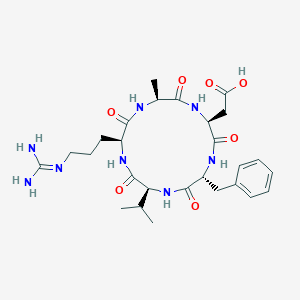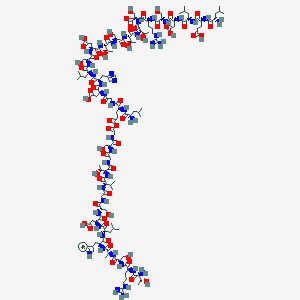
1-Phenethylpiperidin-4-amine hydrochloride
Übersicht
Beschreibung
1-Phenethylpiperidin-4-amine hydrochloride is a compound with the molecular formula C13H21ClN2 . It is a derivative of 1-Phenethylpiperidin-4-amine, which is a compound with the molecular formula C13H20N2 . The parent compound, 1-Phenethylpiperidin-4-amine, has a molecular weight of 204.31 g/mol .
Synthesis Analysis
The synthesis of 1-Phenethylpiperidin-4-amine hydrochloride and its analogs is a topic of interest in the field of organic chemistry . Piperidines, which are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state, serve as important synthetic fragments for designing drugs . They are precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .Molecular Structure Analysis
The molecular structure of 1-Phenethylpiperidin-4-amine includes a piperidine ring, which is a six-membered heterocycle with one nitrogen atom and five carbon atoms . The compound also contains a phenethyl group attached to the nitrogen atom of the piperidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Phenethylpiperidin-4-amine hydrochloride include a molecular weight of 240.77 g/mol . The parent compound, 1-Phenethylpiperidin-4-amine, has a molecular weight of 204.31 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 3 .Wissenschaftliche Forschungsanwendungen
1. Antifungal Research
- Summary of Application : 1-Phenethylpiperidin-4-amine hydrochloride has been used in the synthesis of 4-aminopiperidines, a novel chemotype of antifungals with remarkable antifungal activity .
- Methods of Application : A library of more than 30 4-aminopiperidines was synthesized, starting from N-substituted 4-piperidone derivatives by reductive amination with appropriate amines using sodium triacetoxyborohydride .
- Results : Two of the compounds synthesized, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine, showed promising in vitro antifungal activity against Candida spp. and Aspergillus spp .
2. Synthetic Opioid
- Summary of Application : 1-Phenethylpiperidin-4-amine hydrochloride is a close structural analogue of fentanyl, a synthetic opioid widely used in medicine as an adjunct to general anaesthesia during surgery and for pain management .
- Results : The signs and symptoms of acryloylfentanyl poisoning correspond to the opioid overdose triad of decreased consciousness, miosis and respiratory depression .
3. New Psychoactive Substance
- Summary of Application : 1-Phenethylpiperidin-4-amine hydrochloride, also known as acryloylfentanyl (acrylfentanyl), is a synthetic opioid and a close structural analogue of fentanyl . It has emerged as a new psychoactive substance and is available on the illicit drug market .
- Results : Acryloylfentanyl poisoning corresponds to the opioid overdose triad of decreased consciousness, miosis and respiratory depression . Naloxone works as an antidote in life-threatening poisoning .
4. Ergosterol Biosynthesis
- Summary of Application : 1-Phenethylpiperidin-4-amine hydrochloride has been used in the synthesis of 4-aminopiperidines, which are a novel chemotype of antifungals targeting ergosterol biosynthesis .
- Methods of Application : A library of more than 30 4-aminopiperidines was synthesized, starting from N-substituted 4-piperidone derivatives by reductive amination with appropriate amines using sodium triacetoxyborohydride .
- Results : Two of the six compounds, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine, were identified as promising candidates for further development based on their in vitro antifungal activity against Candida spp. and Aspergillus spp .
5. Synthesis of Fentanyl
- Summary of Application : 1-Phenethylpiperidin-4-amine hydrochloride, also known as 4-anilino-N-phenethylpiperidine or 4-ANPP, can be used to synthesize fentanyl or a fentanyl analog .
- Results : The result of this application is the production of fentanyl or a fentanyl analog .
6. Treatment of Dermal Mycoses
- Summary of Application : 1-Phenethylpiperidin-4-amine hydrochloride has been used in the synthesis of 4-aminopiperidines, which are a novel chemotype of antifungals with remarkable antifungal activity . These antifungals are used for the treatment of dermal mycoses in humans .
- Methods of Application : A library of more than 30 4-aminopiperidines was synthesized, starting from N-substituted 4-piperidone derivatives by reductive amination with appropriate amines using sodium triacetoxyborohydride .
- Results : Two of the six compounds, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine, were identified as promising candidates for further development based on their in vitro antifungal activity against Candida spp. and Aspergillus spp .
Zukünftige Richtungen
Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They serve as important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 1-Phenethylpiperidin-4-amine hydrochloride, is an important task of modern organic chemistry .
Eigenschaften
IUPAC Name |
1-(2-phenylethyl)piperidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.ClH/c14-13-7-10-15(11-8-13)9-6-12-4-2-1-3-5-12;/h1-5,13H,6-11,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHSVKBFWOSWKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40508656 | |
| Record name | 1-(2-Phenylethyl)piperidin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40508656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenethylpiperidin-4-amine hydrochloride | |
CAS RN |
127285-07-8 | |
| Record name | 1-(2-Phenylethyl)piperidin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40508656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(2-Phenylethyl)benzyl]naphthalene](/img/structure/B165091.png)


![4-[1-(Benzotriazol-1-yl)propyl]morpholine](/img/structure/B165097.png)








